REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[F:9][C:10](I)([F:12])[F:11].C(S(CCCC)=O)CCC.S(=O)(=O)(O)O.OO>S([O-])([O-])(=O)=O.[Fe+2]>[F:9][C:10]([F:12])([F:11])[C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1 |f:5.6|
|
Name
|
|
Quantity
|
0.055 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(F)(F)I
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)CCCC
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iron(II) sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a two-neck flask
|
Type
|
ADDITION
|
Details
|
The following materials were added
|
Type
|
CUSTOM
|
Details
|
rose up in the range of from 40° C. to 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(NC(NC1)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |